Gfrgdgq

Description

Properties

IUPAC Name |

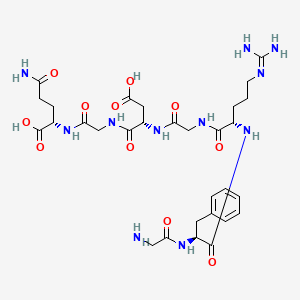

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35)/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBPDMAPAHYMMJ-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Interactions Mediated by Gfrgdgq

Role in Cell Adhesion Mechanisms

Cell adhesion is a fundamental process where cells attach to each other or to the extracellular matrix (ECM) through surface molecules. wikipedia.org This interaction is critical for tissue development, maintenance, and cellular communication. wikipedia.orgwikipedia.org The synthetic peptide Gfrgdgq, with the sequence Gly-Phe-Arg-Gly-Asp-Gly-Gln, is an active component in mediating these adhesive processes. semanticscholar.orghongtide.com It is derived from entactin, a glycoprotein (B1211001) found in basement membranes. semanticscholar.orgcellmano.com

Specificity of Interaction with Cell Surface Receptors (e.g., Integrins)

The this compound peptide contains the well-characterized Arg-Gly-Asp (RGD) sequence, which is a primary recognition site for a major family of cell surface receptors known as integrins. semanticscholar.orglibretexts.org Integrins are heterodimeric transmembrane proteins that connect the external environment and extracellular matrix to the cell's internal actin cytoskeleton, playing a crucial role in cell adhesion and signal transduction. wikipedia.orgcusabio.comuiuc.edu

The interaction between the RGD motif of this compound and integrins is highly specific and essential for its function. semanticscholar.org Research has demonstrated the critical nature of the aspartate (D) residue within this sequence. semanticscholar.org In one study, a mutated version of the entactin protein, where the aspartate was conservatively substituted with glutamate (B1630785) (RGE), failed to support any trophoblast cell adhesion or spreading. semanticscholar.org This highlights that the adhesive activity of the peptide is primarily mediated through the specific recognition of the RGD sequence by cell surface receptors. semanticscholar.org

Modulation of Cell-Extracellular Matrix Dynamics

The extracellular matrix (ECM) is a complex network of proteins and carbohydrates that provides structural support to cells and tissues and regulates cellular processes. frontiersin.org this compound, as a synthetic fragment of the ECM protein entactin, directly participates in the dynamic interplay between cells and their surrounding matrix. semanticscholar.orgcellmano.com By binding to integrins, this compound facilitates the mechanical and signaling connection between a cell and the ECM. wikipedia.orgsemanticscholar.org This interaction can trigger various downstream cellular responses, including changes in cell behavior and gene expression. wikipedia.orgresearchgate.net The ability of this compound to promote robust cell adhesion demonstrates its capacity to modulate the fundamental dynamics of cell-matrix interactions. semanticscholar.org

Influence on Cellular Migration and Locomotion

Cellular migration is a complex, multi-step process that is essential for numerous physiological and pathological events, including embryonic development and tissue repair. nih.govnih.gov This process relies on the dynamic regulation of cell adhesion to the ECM. frontiersin.org

Promotion of Trophoblast Cell Adhesion and Migration

A key documented function of this compound is its ability to promote the adhesion and migration of trophoblast cells. semanticscholar.org Trophoblasts are the first cells to differentiate from the fertilized egg and are critical for the implantation of the embryo into the uterine wall. unsw.edu.aumdpi.com In vitro studies using a mouse blastocyst outgrowth model showed that surfaces coated with the this compound peptide effectively promoted blastocyst attachment and the subsequent migration of trophoblast cells. semanticscholar.org Its effectiveness was comparable to another RGD-containing peptide, GRGDSP, further underscoring the importance of this motif in mediating cell migration. semanticscholar.org

| Peptide/Protein | Total Embryos | Outgrowing Embryos | Percent Outgrowth (%) | Reference |

|---|---|---|---|---|

| Entactin | 40 | 36 | 90.0% | semanticscholar.org |

| This compound | 42 | 33 | 78.5% | semanticscholar.org |

| GRGDSP | 51 | 47 | 92.0% | semanticscholar.org |

| GRADSP (Control) | 46 | 0 | 0.0% | semanticscholar.org |

| Mutant (RGE) Entactin | 59 | 0 | 0.0% | semanticscholar.org |

Implications for Cellular Invasiveness in Biological Processes

The promotion of trophoblast migration by this compound is a direct example of its role in cellular invasiveness. semanticscholar.org This invasive behavior is a highly regulated process that is crucial for successful embryonic implantation, where trophoblast cells must penetrate the uterine endometrium. semanticscholar.orgunsw.edu.au The ability of this compound to support this activity in an in-vitro setting suggests that the entactin-derived RGD sequence is a key molecular cue that trophoblast cells recognize to initiate their invasive migration. semanticscholar.org This mechanism has broader implications for understanding other biological processes that depend on cellular invasion, such as immune responses and tissue remodeling. nih.gov

Contributions to Cellular Spreading and Morphological Organization

Upon adhering to a substrate, cells typically undergo a process of spreading, where they flatten and extend their cytoplasm. nih.gov This process involves a significant reorganization of the cytoskeleton and is a prerequisite for cell migration. frontiersin.orgnih.gov Research confirms that this compound actively supports this phenomenon. semanticscholar.org In studies, trophoblast cells cultured on surfaces coated with this compound were observed to spread out in a manner that was visually similar to cells spreading on the complete, intact entactin protein. semanticscholar.org In contrast, the mutated RGE peptide was unable to support any cell spreading, reinforcing the idea that the specific interaction through the RGD sequence is essential for initiating the intracellular signaling that leads to the cytoskeletal rearrangements required for changes in cell morphology. semanticscholar.org

Methodological and Translational Applications of Gfrgdgq in Research

Utilization in In Vitro Cell Culture Models

In vitro cell culture is a fundamental tool in biological research. However, traditional two-dimensional (2D) cultures on flat, rigid surfaces often fail to replicate the complex three-dimensional (3D) microenvironment of living tissues. nih.govmdpi.com Bioactive peptides can be used to create more physiologically relevant culture systems. emulatebio.com

The attachment of cells to a surface, or substratum, is a critical first step in many cellular processes, including growth, differentiation, and migration. magtech.com.cnnumberanalytics.com The interaction between cells and the extracellular matrix (ECM) is primarily mediated by cell surface receptors, such as integrins, which recognize specific peptide sequences within ECM proteins. magtech.com.cnfrontiersin.org

By coating culture surfaces with synthetic peptides, researchers can create defined environments to study the mechanisms of cell adhesion. numberanalytics.com For instance, surfaces can be modified to present varying densities of an adhesive peptide, allowing for the investigation of how ligand density affects the number of adherent cells and their subsequent spreading. nist.gov Studies have shown that as the density of adhesive peptides increases, both the number of attached cells and their projected area increase until a saturation point is reached. nist.gov This approach provides a powerful tool for understanding the fundamental principles of cell-material interactions. nist.gov

Table 1: Example Data from Cell Adhesion Study on Peptide-Coated Surfaces

| Peptide Surface Density (peptides/μm²) | Number of Adherent Cells (cells/mm²) | Average Cell Area (μm²) |

| 10 | 500 | 800 |

| 50 | 2500 | 1500 |

| 100 | 4800 | 2200 |

| 200 | 5000 | 2300 |

This is a representative data table and does not reflect actual experimental results for a compound named "Gfrgdgq".

The interactions between cells and the ECM are dynamic and bidirectional, influencing a wide range of cellular behaviors. nih.govnih.govresearchgate.net Bioactive peptides can be incorporated into experimental systems to dissect these complex interactions. By presenting specific peptide sequences, researchers can activate distinct intracellular signaling pathways and observe the resulting cellular responses. nih.gov

These experimental setups can range from simple 2D surfaces to more complex 3D models that better mimic the native tissue environment. nih.gov For example, peptide-functionalized surfaces can be used to study the formation of focal adhesions, which are crucial structures in cell-matrix communication. nist.gov The ability to precisely control the chemical and physical properties of the culture substrate enables a detailed investigation of how cells sense and respond to their surroundings. researchgate.net

Substratum Modification for Cell Adhesion Studies

Integration within Biomaterial Scaffolds for Tissue Engineering Research

Tissue engineering aims to regenerate or repair damaged tissues by combining cells, biomaterials, and bioactive molecules. nih.govresearchgate.netfrontiersin.org Biomaterial scaffolds provide a temporary, 3D framework that supports cell growth and guides the formation of new tissue. researchgate.netfrontiersin.orgmdpi.com The incorporation of bioactive peptides into these scaffolds can significantly enhance their functionality. mdpi.com

Hydrogels are water-swollen polymer networks that closely resemble the natural ECM, making them ideal materials for tissue engineering scaffolds. cellgs.com However, many synthetic hydrogels lack the biological cues necessary to support cell attachment and growth. mdpi.com By incorporating adhesive peptides into the hydrogel structure, researchers can improve cell seeding efficiency and promote cell proliferation. researchgate.net The peptide sequences provide anchor points for cells, ensuring their retention and viability within the scaffold. mdpi.combiorxiv.orgfrontiersin.org

The surface of a biomaterial is the primary interface with host cells and tissues. sustainability-directory.com By designing bioactive surfaces with specific peptide ligands, it is possible to control cellular responses such as adhesion, proliferation, and differentiation. nist.govrsc.org This can be achieved by covalently grafting peptides onto the material surface or by creating surface gradients with varying peptide concentrations. magtech.com.cnnist.gov Such controlled presentation of bioactive signals allows for the precise manipulation of cell behavior, which is essential for guiding tissue regeneration. nih.govnih.gov

Stem cells have the remarkable ability to differentiate into various specialized cell types, making them a cornerstone of regenerative medicine. dvcstem.comfrontiersin.org The differentiation of stem cells is heavily influenced by their microenvironment, including their interactions with the ECM. nih.gov By incorporating specific bioactive peptides into culture systems, it is possible to direct the differentiation of stem cells towards a desired lineage. rochester.eduelifesciences.org

For example, certain peptide sequences have been shown to promote the differentiation of mesenchymal stem cells into bone cells (osteoblasts) or cartilage cells (chondrocytes). dvcstem.com Similarly, the differentiation of neural stem cells and hematopoietic stem cells can be guided by presenting the appropriate peptide cues. dovepress.com This approach holds great promise for generating specific cell populations for cell-based therapies and for creating more accurate in vitro models of tissue development and disease. mdpi.com

Design of Bioactive Surfaces for Controlled Cellular Responses

Application as an Epitope or Immunological Reagent in Antibody Development

The synthetic peptide this compound has emerged as a valuable tool in the field of immunology, specifically in the development of highly specific antibodies for research applications. Its use as a defined epitope allows for the generation of antibodies that can precisely target and identify proteins containing this specific amino acid sequence. This approach offers several advantages over using whole proteins as immunogens, including greater specificity, reduced cross-reactivity, and the ability to generate antibodies against specific protein regions, such as post-translational modification sites. genscript.com

The production of antibodies targeting a specific peptide sequence like this compound is a multi-step process. genosphere-biotech.com It begins with the chemical synthesis of the peptide, which is then typically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to enhance its immunogenicity. nih.govaltabioscience.com This complex is then used to immunize host animals, stimulating an immune response that leads to the production of antibodies specifically recognizing the this compound sequence. genosphere-biotech.com

Use in Generating Peptide-Specific Antibodies for Research Tools

The generation of antibodies using synthetic peptides like this compound has become a cornerstone for creating essential research tools. nih.gov These antibodies are instrumental in a variety of laboratory techniques, including Western blotting for the detection of specific protein fragments, and enzyme-linked immunosorbent assays (ELISA) for the quantification of proteins. genosphere-biotech.comnih.gov The high specificity of these anti-peptide antibodies allows for the precise identification and measurement of target proteins within complex biological mixtures. genosphere-biotech.com

The design of the peptide antigen is a critical step in producing effective antibodies. innovagen.com Computational tools and bioinformatics algorithms are often employed to analyze the peptide sequence, predicting its antigenicity and ensuring it is likely to elicit a strong and specific immune response. nih.govthermofisher.com Factors such as peptide length, solubility, and the method of conjugation to a carrier protein are all carefully considered to maximize the success of antibody production. altabioscience.cominnovagen.com

The development of antibodies against this compound can be tailored for different research needs, leading to the production of either polyclonal or monoclonal antibodies. Polyclonal antibodies represent a mixture of antibodies that recognize different epitopes on the this compound sequence, while monoclonal antibodies are a homogeneous population that all bind to the exact same epitope. The choice between these depends on the specific requirements of the intended application.

Table 1: Comparison of Polyclonal and Monoclonal Antibodies Generated Against this compound

| Feature | Polyclonal Antibodies | Monoclonal Antibodies |

| Source | Multiple B-cell clones | Single B-cell clone |

| Specificity | Recognizes multiple epitopes on this compound | Recognizes a single, specific epitope on this compound |

| Affinity | Variable, a mix of affinities | Uniform, high affinity |

| Production | Relatively quick and less expensive | More time-consuming and costly |

| Applications | General detection, immunoprecipitation | Quantitative assays, diagnostics, therapeutic development |

The ability to generate antibodies against a defined peptide such as this compound has significantly advanced research capabilities. It allows for the development of highly specific probes to study protein expression, localization, and function with a high degree of precision.

Comparative Analysis and Structure Activity Relationships of Gfrgdgq

Comparative Studies with Other RGD-Containing Peptides (e.g., GRGDSP)

The RGD motif is a minimal sequence recognized by approximately half of the known integrin subtypes. nih.govqyaobio.com However, the amino acid sequences flanking the RGD core significantly influence the peptide's binding affinity and specificity towards different integrins. nih.govnih.gov GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) is a well-studied linear RGD peptide derived from fibronectin, an ECM protein. nih.govqyaobio.com It is known to bind to several integrins, including αvβ3 and α5β1, with a preference for αvβ3. qyaobio.com The linear heptapeptide (B1575542) GRGDSP has shown significantly enhanced binding capacity to αvβ3 compared to the minimal RGD tripeptide. qyaobio.com

GFRGDGQ is another peptide containing the RGD sequence, with different amino acids flanking the core motif compared to GRGDSP. The presence of glycine (B1666218) (G) and phenylalanine (F) at the N-terminus and glycine (G) and glutamine (Q) at the C-terminus of the RGD sequence in this compound is expected to confer distinct binding characteristics compared to GRGDSP. While specific head-to-head experimental data directly comparing the integrin binding affinities and biological activities of this compound and GRGDSP were not prominently found in the surveyed literature, the established principles of RGD peptide SAR indicate that these flanking sequences will modulate receptor recognition.

Studies on other RGD-containing peptides have demonstrated that even subtle changes in the flanking amino acids can alter adhesive strength and selectivity for distinct integrin heterodimers. nih.govnih.gov For instance, the linear peptides GRGDSP, GRGDNP, and RGDSPASSKP exhibit varying selectivity profiles for integrins like α5β1 and αvβ3. nih.gov This suggests that the GF and GQ sequences in this compound will likely result in a different integrin binding profile and potentially different biological outcomes compared to the GRGDSP sequence.

Analysis of Amino Acid Sequence Specificity in Receptor Binding and Biological Activity

The specificity of peptide binding to receptors, particularly integrins for RGD peptides, is determined by the precise sequence of amino acids and their interactions with the receptor binding site. nih.govplos.orgnih.gov For RGD-binding integrins, the arginine and aspartic acid residues within the RGD motif are critical for interaction with specific residues on the α and β subunits of the integrin receptor. nih.gov For example, in the integrin αIIbβ3 complex with GRGDSP, the arginine and aspartic acid residues of GRGDSP interact with residues on the αIIb and β3 subunits, respectively. nih.gov

Research on peptide-receptor interactions in other systems, such as G protein-coupled receptors (GPCRs) and T-cell receptors, also highlights the critical role of specific amino acid residues and their sequence in determining binding affinity and biological outcome. plos.orgnih.govmdpi.comnih.govnih.govmdpi.comfrontiersin.orgnih.govelifesciences.orguniprot.org Structure-activity relationship studies, often involving alanine (B10760859) scanning or other amino acid substitutions, are commonly used to identify key residues responsible for activity. mdpi.comrsc.org Applying such methods to this compound and comparing the results to similar studies on GRGDSP would provide detailed insights into how the GF and GQ flanking sequences influence integrin binding specificity and downstream biological activities, such as cell adhesion, migration, or signaling. nih.govnih.gov

Data from studies on various RGD-containing peptides indicate that the residues surrounding the RGD motif can enhance or diminish binding to specific integrins. nih.govqyaobio.com For instance, the residues flanking the RGD motif in linear peptides contribute significantly to the binding affinity for αvβ3. qyaobio.com Therefore, the specific arrangement and chemical properties of the glycine, phenylalanine, and glutamine residues in this compound are expected to dictate its unique interaction profile with integrin receptors.

Influence of Peptide Conformation on Biological Recognition Processes

The three-dimensional conformation of a peptide plays a significant role in its ability to be recognized by and bind to its target receptor. mdpi.comnih.govmdpi.comnih.govnih.govrsc.org For RGD-containing peptides, the peptide's shape and flexibility influence how the RGD motif is presented to the integrin binding pocket. nih.govnih.govqyaobio.commdpi.com

Linear peptides, like this compound and GRGDSP, generally possess more conformational flexibility compared to cyclic peptides. qyaobio.commdpi.com This flexibility allows them to adopt various conformations in solution, and the specific conformation that binds to the receptor may be induced upon interaction. mdpi.commdpi.com While linear RGD peptides can bind to integrins, cyclic RGD peptides often exhibit enhanced stability and higher binding affinity due to their constrained conformation, which can pre-dispose them to a receptor-ready state. nih.govqyaobio.commdpi.com

For example, molecular dynamics simulations comparing linear and cyclic RGD peptides have shown that cyclic peptides maintain a more stable configuration when bound to integrin αvβ3, contributing to higher binding energy and affinity. mdpi.com While similar detailed simulations specifically for this compound were not found, the principles suggest that the specific amino acids GF and GQ in this compound will influence its conformational ensemble and how effectively it can achieve the optimal binding conformation for different integrin subtypes. The interaction energy between the peptide and the integrin, influenced by factors like hydrogen bonding and electrostatic interactions, is dependent on the precise spatial arrangement of the amino acids, which is dictated by the peptide's conformation. researchgate.net

Understanding the preferred conformations of this compound in solution and when bound to specific integrins is essential for fully elucidating its biological recognition processes and comparing them to peptides like GRGDSP, whose bound conformation with integrin αIIbβ3 has been structurally characterized. nih.gov Techniques such as NMR spectroscopy and X-ray crystallography, although challenging for flexible linear peptides, or computational methods like molecular docking and dynamics simulations, can provide valuable insights into the conformational behavior of this compound and its interaction with target receptors. mdpi.comnih.govnih.govuniv-paris-diderot.fr

Advanced Research Methodologies for Investigating Gfrgdgq Functionality

Biochemical Assays for Assessing Receptor Affinity and Ligand-Binding Kinetics

Biochemical assays are fundamental to quantifying the interaction between GFRGDGQ and its putative cellular receptors, primarily integrins, which are known to recognize RGD sequences. semanticscholar.orgqut.edu.au These assays provide critical data on the affinity and kinetics of ligand-receptor binding.

Receptor affinity, typically expressed as the equilibrium dissociation constant (Kd), reflects the strength of the binding interaction at equilibrium. researchgate.net Ligand-binding kinetics, described by the association rate constant (kon) and the dissociation rate constant (koff), provide insight into the rate at which this compound binds to and dissociates from its receptor. researchgate.netnih.gov These kinetic parameters can be crucial for understanding the dynamic nature of cellular adhesion and signaling. researchgate.netnih.gov

While specific detailed data on the receptor affinity and ligand-binding kinetics of this compound was not extensively available in the consulted literature, general methodologies employed for such peptides include radioligand binding assays, surface plasmon resonance (SPR), and kinetic exclusion assays (KinExA). wikipedia.org Radioligand assays involve using a labeled form of the peptide to measure binding to cell membranes or purified receptors. wikipedia.org SPR and KinExA are label-free techniques that allow real-time monitoring of binding events, providing both affinity and kinetic data. wikipedia.org The binding kinetics of ligands to receptors, such as G protein-coupled receptors (GPCRs), can be influenced by various factors, including the local environment and the presence of coreceptors. nih.govnih.gov

Understanding the binding characteristics of this compound to specific integrin subtypes is crucial for elucidating its biological function and potential applications in areas like tissue engineering, where controlled cell-material interactions are desired. qut.edu.augoogle.com

Cell-Based Assays for Quantifying Adhesion, Spreading, and Migration

Cell-based assays are essential for evaluating the functional consequences of this compound-receptor interactions on cellular behavior. This compound, as a peptide containing the RGD motif, is known to influence cell adhesion, spreading, and migration. semanticscholar.orgqut.edu.au

Cell Adhesion Assays: These assays measure the ability of cells to attach to a substrate coated with this compound. Methods include plating cells on this compound-functionalized surfaces and quantifying the number of adherent cells after a period of time, often following washing steps to remove non-adherent cells. qut.edu.au Results have shown that this compound can promote blastocyst attachment and outgrowth, indicating its adhesive properties. semanticscholar.org

Cell Spreading Assays: Cell spreading is a process where cells increase their surface area upon adhesion, a behavior mediated by interactions with the extracellular matrix and subsequent cytoskeletal reorganization. nih.govfrontiersin.org Assays involve culturing cells on this compound-coated surfaces and measuring the cell area or morphology over time. frontiersin.org The extent of cell spreading can be influenced by the concentration and spatial presentation of adhesive ligands like this compound on the substrate. frontiersin.orgnih.gov Studies using this compound, often immobilized on biomaterials like hydrogels, have investigated its role in promoting cell spreading. qut.edu.augoogle.com

Cell Migration Assays: Cell migration is a directed movement of cells, a critical process in development, wound healing, and disease. europa.eunih.gov this compound has been shown to promote cell migration in certain cell types, such as trophoblast cells. semanticscholar.org Common migration assays include the Boyden chamber assay, wound healing assay, and time-lapse microscopy. nih.govnih.gov These methods quantify the distance or rate of cell movement towards or on a this compound-presenting substrate. For example, modified Boyden chamber analysis has been used to investigate the effect of growth factors on epithelial cell migration. nih.gov The migratory response can be influenced by various signaling pathways activated by ligand-receptor binding. nih.govnih.gov

Research findings indicate that this compound, when immobilized on a substratum, can promote trophoblast outgrowth, which involves both adhesion and migration. semanticscholar.org The appearance of trophoblast cells outgrowing on this compound was observed to be similar to their appearance on intact entactin. semanticscholar.org

Spectroscopic and Biophysical Approaches for Conformational Analysis and Dynamics

Spectroscopic and biophysical techniques provide valuable information about the three-dimensional structure (conformation) and dynamic behavior of this compound, as well as its interactions with other molecules in solution or on a surface. Understanding the conformation and dynamics of a peptide is crucial because these properties directly influence its ability to bind to receptors and elicit cellular responses. nih.govlibretexts.org

Biophysical Approaches: Techniques like Surface Plasmon Resonance (SPR), in addition to providing kinetic data, can also offer insights into conformational changes upon binding. wikipedia.org Atomic Force Microscopy (AFM) can be used to visualize the peptide on surfaces and potentially observe its interactions with receptors or cell membranes at a high resolution. Dynamic Light Scattering (DLS) can provide information about the size and aggregation state of this compound in solution. google.comgoogleapis.com Mass spectrometry can be used for the identification and characterization of the peptide and its potential modifications or interactions. qut.edu.au

Conformational analysis aims to understand the different spatial arrangements a molecule can adopt through bond rotations and the energy associated with these conformations. libretexts.orgupenn.edu For peptides like this compound, the flexibility of the amino acid chain allows for a range of conformations, and the specific conformation(s) that bind to a receptor are of particular interest. biorxiv.orgnih.gov Biophysical studies can also explore the dynamics of the peptide, such as the rate of conformational changes or the flexibility of different regions of the molecule. Single-molecule techniques, such as single-molecule FRET, can be employed to study conformational heterogeneity and real-time dynamics of biological macromolecules. nih.gov

Future Research Trajectories and Open Questions in Gfrgdgq Biology and Application

Exploration of Novel Receptor Interactions Beyond Canonical Integrins

The primary interaction of RGD-containing peptides like GFRGDGQ is with integrin receptors, a diverse family of cell surface proteins that mediate cell-extracellular matrix interactions. guidetopharmacology.orgfishersci.pt However, the cellular landscape is complex, involving numerous other receptors and signaling pathways that can influence or be influenced by cell adhesion events. Future research should aim to identify and characterize potential interactions of this compound with non-integrin receptors. This could include exploring interactions with other cell surface molecules, co-receptors, or even intracellular signaling components that are modulated upon this compound binding to its primary targets. Understanding these broader interactions could reveal additional mechanisms by which this compound impacts cellular behavior and could uncover novel therapeutic or biomaterial applications independent of or synergistic with integrin binding. Techniques such as receptor screening assays, affinity chromatography coupled with mass spectrometry, and advanced live-cell imaging could be employed to probe these potential novel interactions.

Development of Advanced Biomaterials Incorporating this compound for Complex Tissue Regeneration Models

The ability of this compound to promote cell adhesion makes it a promising candidate for incorporation into biomaterials designed for tissue engineering and regenerative medicine. fishersci.ptdsmz.deciteab.com Current research indicates its use in hydrogel systems to support cell attachment and outgrowth. fishersci.ptdsmz.deciteab.com Future research should focus on developing more advanced biomaterials that leverage this compound's properties for creating complex, three-dimensional tissue regeneration models. This involves engineering biomaterial scaffolds with precisely controlled presentation of this compound, mimicking the spatial and temporal cues found in native extracellular matrix. Investigations could explore varying the density, clustering, and conformational presentation of this compound within materials to optimize cell adhesion, spreading, differentiation, and tissue organization. Furthermore, integrating this compound into multi-component biomaterials that also present other biological signals, such as growth factors or other adhesion motifs, could lead to the development of sophisticated platforms for regenerating complex tissues with multiple cell types and intricate architectures. fishersci.pt The use of advanced fabrication techniques like 3D printing and electrospinning could enable the creation of scaffolds with tailored mechanical properties and hierarchical structures that enhance the regenerative potential of this compound-functionalized materials.

Investigation of this compound's Role in Specific Physiological and Pathophysiological Contexts

While this compound, as a sequence within entactin, has been implicated in physiological processes such as trophoblast cell adhesion during implantation, its specific role and potential therapeutic utility in various other physiological and pathophysiological contexts warrant further investigation. guidetopharmacology.org Research could explore the involvement of this compound-mediated interactions in processes such as wound healing, immune cell trafficking, angiogenesis, and cancer progression. Studies could investigate how the availability or presentation of this compound sequences in the extracellular matrix changes during disease states and how exogenous administration or inhibition of this compound interactions might influence disease progression. This could involve in vitro studies using relevant cell lines and tissue models, as well as in vivo studies in animal models of specific diseases. Understanding the precise context-dependent roles of this compound could pave the way for targeted therapeutic interventions or diagnostic applications.

Q & A

Q. What elements are critical in a peer-reviewed manuscript on "this compound"?

- Methodological Answer : Follow IMRAD structure with emphasis on:

- Methods: Detailed protocols for synthesis/purification (e.g., column chromatography gradients).

- Results: Tables comparing observed vs. theoretical yields (e.g., ±2% margin).

- Discussion: Address limitations (e.g., scale-up challenges) and propose replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.